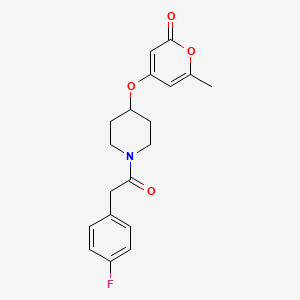
4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyran ring, and a fluorophenyl group . These functional groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine ring and the pyran ring will contribute to the three-dimensional structure of the molecule, while the fluorophenyl group may influence its electronic properties .Chemical Reactions Analysis
Again, while specific information is not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, the piperidine ring can participate in reactions such as N-alkylation, while the fluorophenyl group can undergo reactions such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which could in turn influence properties such as solubility and permeability .Scientific Research Applications
Synthesis and Characterization
The compound "4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" and its derivatives have been a subject of interest in synthetic chemistry. Research has demonstrated that these compounds can be synthesized efficiently through one-pot multicomponent reactions. These reactions are catalyzed by piperidine and are characterized by short reaction times, high yield, and ease of product separation, making them valuable in the synthesis of polyfunctionalized 4H-pyran derivatives with fluorochloro pyridyl moieties (Ye et al., 2010).
Anticancer Activity
Compounds related to "4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" have been explored for their potential in cancer treatment. For instance, studies have shown that certain fluoro-substituted benzo[b]pyrans exhibit significant anticancer activity at low concentrations, comparable to reference drugs like 5-fluorodeoxyuridine, specifically against human cancer cell lines including lung cancer (Hammam et al., 2005). Additionally, novel synthetic pathways have been developed to create fused pyran derivatives with antibacterial, antituberculosis, and antimalarial activities, suggesting a broad spectrum of potential therapeutic applications (Kalaria et al., 2014).
Antimicrobial and Antituberculosis Properties
Compounds structurally similar to "4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" have shown promise as inhibitors of Mycobacterium tuberculosis, providing potential pathways for the development of new antituberculosis drugs. For example, thiazole-aminopiperidine hybrid analogues have been designed and synthesized, demonstrating significant activity in inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase supercoiling (Jeankumar et al., 2013). Similarly, spiro-piperidin-4-ones synthesized through 1,3-dipolar cycloaddition have been evaluated for their in vitro and in vivo activity against Mycobacterium tuberculosis, showing significant potential in reducing bacterial counts in lung and spleen tissues (Kumar et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4/c1-13-10-17(12-19(23)24-13)25-16-6-8-21(9-7-16)18(22)11-14-2-4-15(20)5-3-14/h2-5,10,12,16H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGQVSKDFZJFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

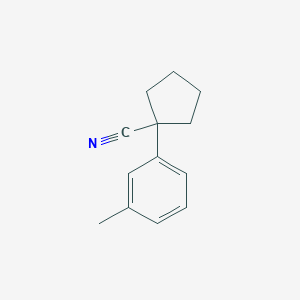

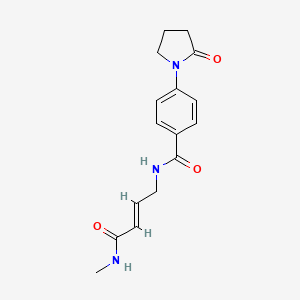
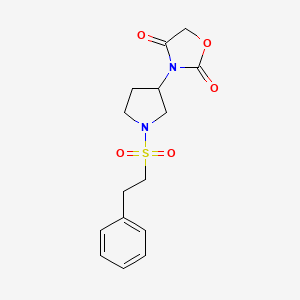
![Ethyl 4-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) benzoate](/img/structure/B2647269.png)


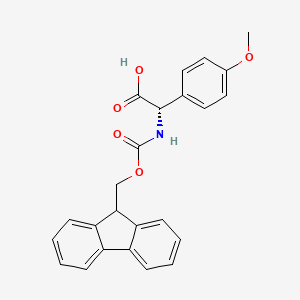
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2647273.png)
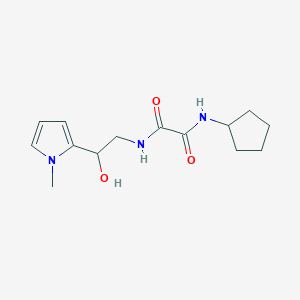
![5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2647275.png)
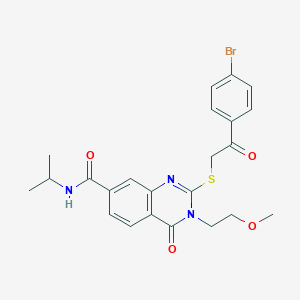
![N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2647278.png)
![N-((3,5-dimethylisoxazol-4-yl)methyl)-6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2647279.png)